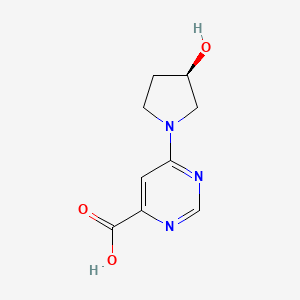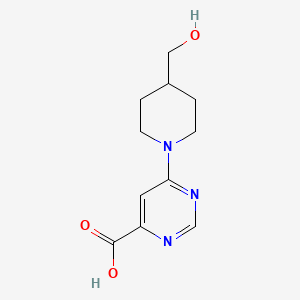
3-(2-Fluoro-5-methylphenoxy)-propan-1-ol
Overview
Description
3-(2-Fluoro-5-methylphenoxy)-propan-1-ol, or FMPP, is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the phenoxyalkanol family, and its unique chemical structure has made it an attractive target for a range of studies.
Scientific Research Applications
Synthesis and Characterization of Novel Compounds : New compounds with potential applications in various fields have been synthesized using derivatives of 3-(2-Fluoro-5-methylphenoxy)-propan-1-ol. For instance, Acar et al. (2012) synthesized new metallophthalocyanines, which are crucial in materials science and catalysis, using a phenoxy derivative (Acar, V. Çakır, Z. Bıyıklıoğlu, & H. Kantekin, 2012).
Development of Fluorescent Sensors : Ye et al. (2014) created a fluorogenic chemosensor for aluminum detection using an aminophenol-based chemosensor. Such sensors are vital in environmental monitoring and bio-imaging (Ye, S. Sun, Y. Li, L. Zhi, W. Wu, & Y. Wang, 2014).
Investigation of Antimicrobial and Anticancer Properties : Research by Şenkardeş et al. (2020) explored the synthesis of novel ether-linked derivatives of ornidazole with potential antimicrobial and anticancer activities. This is significant in medicinal chemistry and drug development (Şenkardeş, N. Kulabaş, Ö. Özakpınar, S. Kalayci, F. Şahin, I. Küçükgüzel, & Ş. Küçükgüzel, 2020).
Role in Metabolic Profiling : The use of isomeric fluorophenols, including 3-(2-Fluoro-5-methylphenoxy)-propan-1-ol, helped in understanding the transformation of phenol to benzoate in environmental microbiology. This study by Genthner et al. (1989) contributes to our understanding of environmental biotransformation processes (Genthner, G. Townsend, & P. Chapman, 1989).
Pharmacokinetic and Metabolic Studies : Wu et al. (2006) investigated the pharmacokinetics and metabolism of a compound related to 3-(2-Fluoro-5-methylphenoxy)-propan-1-ol, providing insights crucial for drug development and toxicological studies (Wu, Z. Wu, J. Yang, V. Nair, D. Miller, & J. Dalton, 2006).
Novel Synthesis Methods : Mann and Weymouth-Wilson (1994) described a novel method for synthesizing hydroxymethyl nucleosides using a reaction involving alcohols. This method is important in organic synthesis and pharmaceutical research (Mann & A. Weymouth-Wilson, 1994).
properties
IUPAC Name |
3-(2-fluoro-5-methylphenoxy)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2/c1-8-3-4-9(11)10(7-8)13-6-2-5-12/h3-4,7,12H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHMWMJGAXWRIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)OCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluoro-5-methylphenoxy)propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(5-Amino-1,3,4-thiadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile](/img/structure/B1466147.png)
![7-Chloro-3-iodo-1,5-dihydroimidazo[1,2-a]pyridine](/img/structure/B1466148.png)
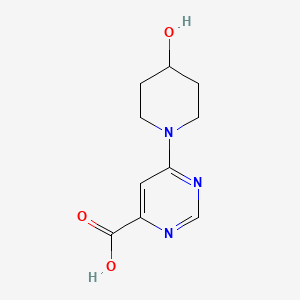
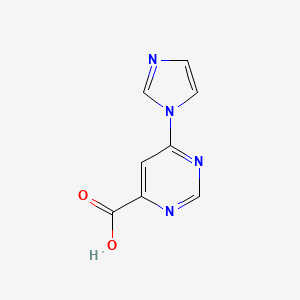
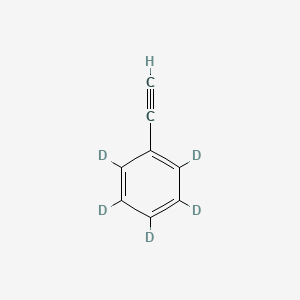
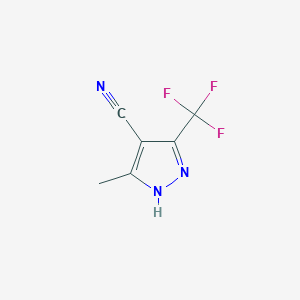
![Tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1466157.png)


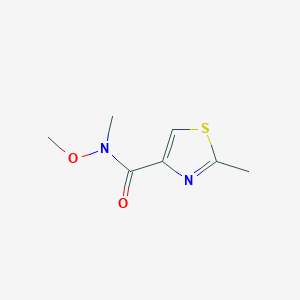
![1-[4-(3-Methylbenzoyl)-1-piperazinyl]-1-ethanone](/img/structure/B1466165.png)

